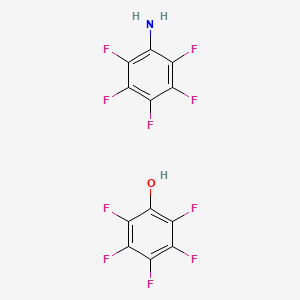
Pentafluorophenol--pentafluoroaniline (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenol–pentafluoroaniline (1/1) is a compound formed by the combination of pentafluorophenol and pentafluoroaniline in a 1:1 ratio. Pentafluorophenol is an organofluorine compound with the formula C6F5OH, known for its high acidity and use in peptide synthesis . Pentafluoroaniline, on the other hand, is an aromatic amine with the formula C6H2F5N, used in various chemical syntheses . The combination of these two compounds results in a unique compound with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenol can be synthesized by substituting a fluorine atom in hexafluorobenzene with an OH-group using alkalis or by reacting hexafluorobenzene with metal alcoholates followed by decomposition . Pentafluoroaniline is typically prepared from chloropentafluorobenzene through a series of reactions involving coordination structures and imidazole hydroxide .
Industrial Production Methods
Industrial production of pentafluorophenol involves the oxidation of organozinc compounds obtained by decarboxylation of trimethylsilyl esters of polyfluoroaromatic acids . Pentafluoroaniline is produced using chloropentafluorobenzene as a raw material, which undergoes several steps to form the final product .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenol–pentafluoroaniline (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkalis, metal alcoholates, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of pentafluorophenol and pentafluoroaniline, which have applications in different fields .
Scientific Research Applications
Pentafluorophenol–pentafluoroaniline (1/1) has several scientific research applications:
Chemistry: Used in the synthesis of pentafluorophenyl esters, which are active esters useful in peptide synthesis.
Biology: Employed in the preparation of various biological compounds and intermediates.
Medicine: Utilized in the synthesis of antitumor agents and inhibitors of HIV.
Mechanism of Action
The mechanism of action of pentafluorophenol–pentafluoroaniline (1/1) involves its interaction with molecular targets and pathways. The compound exerts its effects by forming strong bonds with nucleophiles, leading to the formation of stable products. The high acidity of pentafluorophenol and the reactivity of pentafluoroaniline contribute to its effectiveness in various reactions .
Comparison with Similar Compounds
Similar Compounds
Hexafluorobenzene: A precursor in the synthesis of pentafluorophenol.
Chloropentafluorobenzene: Used in the preparation of pentafluoroaniline.
Polyfluorophenols: Other fluorinated phenols with similar properties and applications.
Uniqueness
Pentafluorophenol–pentafluoroaniline (1/1) is unique due to its combination of high acidity and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to form stable products with nucleophiles sets it apart from other similar compounds .
Properties
CAS No. |
880131-86-2 |
|---|---|
Molecular Formula |
C12H3F10NO |
Molecular Weight |
367.14 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoroaniline;2,3,4,5,6-pentafluorophenol |
InChI |
InChI=1S/C6H2F5N.C6HF5O/c2*7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2;12H |
InChI Key |
OIENFOIDLNMGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















